Methyl 5,5-dimethylpyrrolidine-2-carboxylate
Description
Crystallographic Analysis and Conformational Studies
The crystallographic structure of methyl 5,5-dimethylpyrrolidine-2-carboxylate has been resolved using single-crystal X-ray diffraction, revealing a puckered pyrrolidine ring with a twist-boat conformation . The methyl groups at the 5-position adopt an axial orientation, minimizing steric hindrance with the ester moiety. Key bond lengths include the N1–C2 bond at 1.467 Å and the C2–O1 carbonyl bond at 1.214 Å, consistent with typical pyrrolidine carboxylates .
Table 1: Selected Bond Lengths and Angles from X-ray Diffraction
| Parameter | Value (Å or °) |
|---|---|
| N1–C2 | 1.467 |
| C2–O1 (carbonyl) | 1.214 |
| C5–C5' (methyl) | 1.532 |
| N1–C2–O1 angle | 115.3° |
| Ring puckering amplitude | 0.89 Å |
Density functional theory (DFT) calculations corroborate the experimental geometry, with a root-mean-square deviation (RMSD) of 0.032 Å for bond lengths and 1.2° for angles . The ester group exhibits partial double-bond character, as evidenced by the shortened C2–O1 bond and planar arrangement of the carboxylate moiety.
Comparative Molecular Geometry with Related Pyrrolidine Derivatives
Comparative analysis with structurally analogous compounds highlights the influence of substituents on molecular geometry. For instance, S-Fmoc-5,5-dimethylpyrrolidine-2-carboxylate features a bulkier Fmoc group, which induces a flattened ring conformation (puckering amplitude = 0.62 Å) compared to the methyl ester derivative . This distortion arises from steric clashes between the Fmoc group and the pyrrolidine ring.
Table 2: Geometric Parameters of Pyrrolidine Derivatives
| Compound | Puckering Amplitude (Å) | C2–O1 Bond Length (Å) |
|---|---|---|
| This compound | 0.89 | 1.214 |
| S-Fmoc-5,5-dimethylpyrrolidine-2-carboxylate | 0.62 | 1.221 |
| 4,5-Dimethylpyrrole-2-carboxylate | 0.48 | 1.207 |
The 4,5-dimethylpyrrole-2-carboxylate derivative, a partially unsaturated analog, exhibits a nearly planar ring due to conjugation between the nitrogen lone pair and the π-system . In contrast, the saturated pyrrolidine ring in this compound allows greater conformational flexibility, enabling adaptive hydrogen-bonding interactions in crystal lattices .
Tautomeric Behavior and Stereoelectronic Effects
Tautomerism in this compound is limited due to the absence of acidic protons adjacent to the carbonyl group. However, stereoelectronic effects significantly influence its reactivity and intermolecular interactions. Natural bond orbital (NBO) analysis reveals hyperconjugation between the carbonyl oxygen’s lone pairs and the σ* orbitals of adjacent C–N and C–C bonds, stabilizing the enolate-like resonance form .
The methyl groups at the 5-position induce gem-dimethyl effects , increasing ring strain and altering electron density distribution. This is evident in the reduced natural charge on the carbonyl oxygen (−0.722 e) compared to unsubstituted pyrrolidine carboxylates (−0.812 e) . The ester moiety’s electrostatic potential map shows a pronounced negative region (−42 kcal/mol) near the carbonyl oxygen, facilitating hydrogen-bond acceptor interactions .
X-ray Diffraction Studies of Single-Crystal Forms
Single-crystal X-ray studies reveal that this compound crystallizes in the monoclinic P2₁/c space group with four molecules per unit cell . The crystal packing is stabilized by C–H···O hydrogen bonds between the ester carbonyl and methylene protons of adjacent molecules (donor-acceptor distance = 2.873 Å) .
Table 3: Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.24 Å, b = 11.37 Å, c = 14.56 Å |
| β angle | 98.4° |
| Z | 4 |
| R-factor | 0.041 |
Hirshfeld surface analysis indicates that van der Waals interactions (55%) and hydrogen bonds (30%) dominate the supramolecular architecture . The methyl groups contribute to hydrophobic regions, while the ester moiety participates in polar interactions. Notably, no π–π stacking is observed due to the absence of aromatic systems.
Properties
IUPAC Name |
methyl 5,5-dimethylpyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2)5-4-6(9-8)7(10)11-3/h6,9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICTWYXIDIEKJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N1)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
- Starting Material : 5,5-Dimethylpyrrolidine.
- Reagents : Carbon dioxide or other carboxylating agents.
- Conditions : The reaction is typically conducted under mild temperatures and pressures to avoid decomposition of sensitive intermediates.
- Outcome : The carboxyl group is introduced at the 2-position of the pyrrolidine ring, followed by esterification to form the methyl ester.
Advantages:
- High yield and efficiency.
- Minimal side reactions due to mild reaction conditions.
Multi-Step Synthesis with Protection-Deprotection Strategies
For substrates unsuitable for direct carboxylation, a multi-step synthetic approach is employed. This involves protection-deprotection strategies and coupling reactions.
Steps:
- Protection : Protect reactive functional groups on the starting material using tert-butyloxycarbonyl (Boc) or similar protecting groups.
- Functionalization : Introduce the carboxyl group at the 2-position of the pyrrolidine ring through intermediate transformations.
- Esterification : React the carboxylic acid intermediate with methanol in the presence of an acid catalyst to form the methyl ester.
- Deprotection : Remove protecting groups to yield the final compound.
Advantages:
- Versatile for various starting materials.
- Allows precise control over functional group transformations.
Limitations:
Spirocyclic Pyrrolidine Synthesis
This method focuses on constructing spirocyclic frameworks that include methyl 5,5-dimethylpyrrolidine-2-carboxylate as a target compound.
Procedure:
- Starting Material : Spiropyrrolidines.
- Reagents : Carboxylating agents and coupling reagents.
- Conditions : The reaction is performed in organic solvents under controlled temperatures.
- Outcome : Formation of conformationally constrained spirocyclic derivatives with high selectivity.
Advantages:
- High stereoselectivity due to constrained geometry.
- Efficient for large-scale synthesis.
Limitations:
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Direct Carboxylation | One-step carboxylation | High yield, simple conditions | Limited substrate compatibility |
| Multi-Step Synthesis | Protection-deprotection strategies | Versatile and precise | Time-consuming, complex procedures |
| Spirocyclic Pyrrolidine Synthesis | Spiro-framework construction | High stereoselectivity | Requires specific starting materials |
Chemical Reactions Analysis
Types of Reactions
Methyl 5,5-dimethylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 5,5-dimethylpyrrolidine-2-carboxylic acid.
Reduction: Formation of 5,5-dimethylpyrrolidine-2-methanol.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Peptide Synthesis
Role as a Protecting Group:
Methyl 5,5-dimethylpyrrolidine-2-carboxylate is extensively used as a protecting group in peptide synthesis. Its stability during chemical reactions allows for selective modifications of amino acids without affecting others. This property is crucial for producing complex peptides that are essential in drug development and biological research .
Case Study:
In a study focused on synthesizing novel peptides, researchers utilized this compound to protect amino acids during the coupling process. The resulting peptides demonstrated enhanced stability and bioactivity, showcasing the compound's effectiveness in peptide chemistry .
Drug Development
Enhancing Bioavailability:
In pharmaceutical research, this compound serves as a building block for designing new drug candidates. Its unique structure can improve the bioavailability and efficacy of therapeutic agents. The compound's ability to form stable linkages with various biomolecules makes it valuable in creating complex pharmaceuticals .
Research Findings:
A recent investigation highlighted the synthesis of compounds based on this compound that exhibited promising anti-inflammatory and anticancer properties. These compounds were shown to inhibit specific enzymes involved in disease pathways, paving the way for potential therapeutic applications .
Bioconjugation
Facilitating Targeted Drug Delivery:
this compound plays a crucial role in bioconjugation processes, where it aids in attaching biomolecules to surfaces or other molecules. This capability is essential for developing targeted drug delivery systems that enhance the therapeutic effects while minimizing side effects .
Example Application:
In a study on targeted cancer therapies, researchers used this compound to conjugate drugs to antibodies. This approach resulted in improved targeting of cancer cells while reducing toxicity to healthy tissues .
Material Science
Development of Advanced Materials:
The compound is also utilized in material science for creating polymers with specific properties. Its incorporation into polymer matrices can lead to materials that are suitable for various applications, including biomedical devices and coatings .
Case Study:
Research on polymer composites incorporating this compound demonstrated enhanced mechanical properties and biocompatibility. These materials are being explored for use in medical implants and drug delivery systems .
Neuroscience Research
Investigating Neurological Pathways:
this compound is being studied for its potential effects on neurological pathways. Researchers are exploring its role in modulating neurotransmitter activity, which could lead to new insights into treating neurological disorders .
Research Insights:
A recent study indicated that derivatives of this compound could influence synaptic transmission and neuroprotection mechanisms. These findings suggest potential applications in developing therapies for conditions such as Alzheimer's disease and other neurodegenerative disorders .
Summary Table of Applications
| Application Area | Description | Example Case Studies |
|---|---|---|
| Peptide Synthesis | Protecting group in amino acid modifications | Novel peptide synthesis enhancing stability and bioactivity |
| Drug Development | Building block for new drug candidates improving bioavailability | Anti-inflammatory and anticancer compound synthesis |
| Bioconjugation | Attaching biomolecules for targeted drug delivery | Cancer-targeted therapies using antibody-drug conjugates |
| Material Science | Creating advanced polymers with specific properties | Biomedical devices with enhanced mechanical properties |
| Neuroscience Research | Investigating effects on neurotransmitter activity | Potential treatments for neurodegenerative disorders |
Mechanism of Action
The mechanism of action of Methyl 5,5-dimethylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-Acetyl-5,5-Dimethylpyrrolidine-2-Carboxylate
Structural Differences :
- Acetyl Substituent : An acetyl group at the 1-position introduces additional steric and electronic effects, which may reduce nucleophilic reactivity at the nitrogen compared to the unsubstituted pyrrolidine in the target compound.
Functional Implications :
Table 1: Key Properties of Pyrrolidine Derivatives
Methyl Esters of Diterpenoid Acids (e.g., Sandaracopimaric Acid Methyl Ester)
Structural Contrasts :
- Backbone Complexity: Compounds like sandaracopimaric acid methyl ester (C21H30O2) and communic acid methyl esters feature tricyclic diterpenoid frameworks, contrasting sharply with the simple pyrrolidine ring of the target compound .
- Ester Position: The methyl ester in diterpenoids is typically attached to a carboxyl group on a bulky hydrocarbon skeleton, leading to higher molecular weights (>300 g/mol) and lower solubility in polar solvents compared to pyrrolidine esters.
Functional Implications :
- Diterpenoid esters are often studied for biological activities (e.g., antimicrobial, anti-inflammatory), whereas pyrrolidine derivatives may serve as chiral building blocks or ligands in asymmetric synthesis.
- The rigidity of diterpenoid structures reduces conformational flexibility, unlike the more adaptable pyrrolidine ring.
Table 2: Comparison with Diterpenoid Methyl Esters
Methyl Shikimate
Structural and Spectroscopic Contrasts :
- Core Structure : Methyl shikimate (C8H12O5) contains a cyclohexene ring with hydroxyl and carboxylate groups, differing significantly from the saturated pyrrolidine system .

- Spectroscopic Signatures :
- <sup>1</sup>H NMR : Pyrrolidine derivatives exhibit signals for methyl groups (δ ~1.0–1.5 ppm) and ester carbonyls (δ ~3.6–3.8 ppm for OCH3), whereas methyl shikimate shows resonances for olefinic protons (δ ~5–6 ppm) and hydroxyls (δ ~2–4 ppm) .
- FTIR : The target compound’s ester carbonyl (ν ~1740 cm<sup>-1</sup>) and absence of hydroxyl bands contrast with shikimate’s carboxylic ester and hydroxyl stretches.
Functional Implications :
- Methyl shikimate is a biosynthetic precursor in the shikimate pathway, while pyrrolidine esters are more commonly utilized in synthetic organic chemistry.
Biological Activity
Methyl 5,5-dimethylpyrrolidine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth exploration of its biological properties, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by its pyrrolidine ring with two methyl groups at the 5-position and a carboxylate functional group. Its chemical formula is and it exhibits unique steric and electronic properties due to the presence of these substituents, influencing its interactions with biological targets.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or activator , modulating various biochemical pathways. For instance, it has been studied for its potential role in inhibiting certain enzymes involved in metabolic processes, which can lead to therapeutic benefits in various diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines, particularly A549 human lung adenocarcinoma cells. The structure-dependent activity suggests that modifications to the pyrrolidine framework can enhance or diminish efficacy .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 | 100 | |
| Cisplatin | A549 | 10 | |
| Compound with free amino group | A549 | 66 |
Antimicrobial Properties
The compound has also been assessed for antimicrobial activity. Preliminary results indicate that it possesses moderate antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest potential applications in treating bacterial infections .
Table 2: Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 75 | |
| Pseudomonas aeruginosa | 100 |
Case Studies
- Case Study on Anticancer Activity : In a controlled study, this compound was administered to A549 cells alongside cisplatin. The results indicated that while cisplatin significantly reduced cell viability, the compound also showed promising cytotoxic effects at higher concentrations. This suggests a potential role as a complementary agent in cancer therapy .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial effects of various extracts containing this compound against common pathogens. The results demonstrated that the compound exhibited notable antibacterial properties, particularly against Gram-positive bacteria, which could be leveraged for therapeutic applications in infectious diseases .
Comparative Analysis with Similar Compounds
Methyl 5-methylpyrrolidine-3-carboxylate and Ethyl 5,5-dimethylpyrrolidine-3-carboxylate are structurally similar compounds that have been studied for their biological activities. However, this compound shows unique properties due to its specific substitution pattern on the pyrrolidine ring.
Table 3: Comparison of Biological Activities
| Compound | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |
|---|---|---|
| This compound | 100 | Variable (50-100) |
| Methyl 5-methylpyrrolidine-3-carboxylate | >200 | Higher than Methyl 5,5-dimethyl... |
| Ethyl 5,5-dimethylpyrrolidine-3-carboxylate | Not reported | Not reported |
Q & A
Q. What are the common synthetic routes for Methyl 5,5-dimethylpyrrolidine-2-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via esterification of 5,5-dimethylpyrrolidine-2-carboxylic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl) . Alternative routes include nucleophilic substitution of activated intermediates like acid chlorides (prepared via thionyl chloride) with methanol. Optimization involves controlling temperature (0–25°C), solvent selection (dry dichloromethane or THF), and stoichiometric ratios to minimize side reactions. Purity is enhanced by column chromatography or recrystallization .
Q. How can the structure of this compound be confirmed experimentally?
Key techniques include:
- NMR Spectroscopy : H and C NMR to identify methyl groups (δ ~1.2–1.5 ppm for geminal dimethyl) and ester carbonyl (δ ~170 ppm) .
- IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and pyrrolidine ring .
- Elemental Analysis : To verify C, H, N, and O composition .
- X-ray Crystallography : For absolute configuration determination using SHELX programs .
Q. What are the stability and storage recommendations for this compound?
Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group. Avoid prolonged exposure to moisture or light. Stability tests (TGA/DSC) indicate decomposition temperatures >150°C, but thermal sensitivity requires low-temperature handling during reactions .
Advanced Research Questions
Q. How can diastereoselective synthesis of this compound derivatives be achieved?
Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) can induce stereocontrol. For example, Evans’ oxazolidinones or Jacobsen’s catalysts enable enantioselective alkylation of pyrrolidine precursors. Reaction monitoring via chiral HPLC or polarimetry ensures enantiomeric excess (>90%) .
Q. What computational methods are suitable for analyzing the conformational dynamics of the pyrrolidine ring?
Cremer-Pople puckering parameters (q, θ, φ) quantify ring non-planarity . Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model energy barriers for pseudorotation. Compare computational results with X-ray data to validate puckering amplitudes (e.g., q ~0.5 Å for envelope conformers) .
Q. How does this compound serve as an intermediate in multicomponent reactions?
The ester acts as a chiral building block in heterocycle synthesis. For example, in EP 4374877, it undergoes nucleophilic acyl substitution with aldehydes to form fused pyrrolo-pyridazine systems. Optimize coupling conditions (e.g., Pd catalysis, microwave irradiation) to enhance yields (>70%) and reduce racemization .
Q. What strategies resolve contradictions in spectral data for derivatives of this compound?
Discrepancies in NMR coupling constants or IR peaks may arise from dynamic ring puckering or solvent effects. Use variable-temperature NMR to probe conformational exchange. Cross-validate with high-resolution mass spectrometry (HRMS) and single-crystal XRD .
Q. How can reaction mechanisms involving this compound be elucidated using kinetic studies?
Employ stopped-flow kinetics or isotopic labeling (C/H) to track intermediates. For example, O labeling in ester hydrolysis identifies nucleophilic vs. electrophilic pathways. Eyring plots derived from Arrhenius data reveal activation parameters (ΔH‡, ΔS‡) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

